molecular formula C22H21BrN2O5S B11550822 N-(3-Bromophenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide

N-(3-Bromophenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide

Cat. No.: B11550822
M. Wt: 505.4 g/mol
InChI Key: FBWHIICAJJBDDR-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine and methoxy groups in the structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide typically involves the following steps:

    Formation of the sulfonamide linkage: This can be achieved by reacting 2,4-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Acylation: The resulting sulfonamide is then acylated with 3-bromophenylacetic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinones or phenolic compounds.

    Reduction: Dehalogenated products.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis.

    Biology: As a probe to study enzyme interactions.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide likely involves:

    Molecular Targets: Enzymes or receptors in microbial or cancer cells.

    Pathways Involved: Inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide
  • N-(3-Chlorophenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide

Uniqueness

  • Bromine Substitution : The presence of a bromine atom at the 3-position may confer unique reactivity and biological activity compared to other halogenated analogs.
  • Methoxy Groups : The 2,4-dimethoxy substitution pattern may enhance the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C22H21BrN2O5S

Molecular Weight

505.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C22H21BrN2O5S/c1-29-18-11-12-20(21(14-18)30-2)25(31(27,28)19-9-4-3-5-10-19)15-22(26)24-17-8-6-7-16(23)13-17/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

FBWHIICAJJBDDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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